5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one
Overview
Description
5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one is a useful research compound. Its molecular formula is C23H19BrCl2N2O3 and its molecular weight is 522.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antihistaminic Potential
Quinazolinone derivatives demonstrate significant potential as H1-antihistaminic agents. For instance, Alagarsamy et al. (2009) synthesized a series of triazoloquinazolinones that showed notable H1-antihistaminic activity in vivo on guinea pigs. These compounds were effective against histamine-induced bronchospasm, with some exhibiting greater potency than standard antihistaminic drugs and reduced sedation effects (Alagarsamy et al., 2009).
Antimicrobial Activity
Compounds structurally related to quinazolinones have been shown to possess antimicrobial properties. Patel and Patel (2007) synthesized quinazolinone derivatives that displayed antibacterial and antifungal activities, with some compounds showing comparable or superior activity to standard drugs (Patel & Patel, 2007). Similarly, Raval et al. (2012) reported that pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives also exhibit significant antimicrobial activity (Raval et al., 2012).
Potential in Cancer Treatment
Quinazolinone compounds have shown promise in treating cancer. Mphahlele et al. (2016) synthesized a series of pyrroloquinazolinones that were evaluated for cytotoxicity against various human cancer cell lines. They found compounds with specific substitutions showing significant cytotoxicity, indicating their potential as anticancer agents (Mphahlele et al., 2016).
Analgesic and Anti-Inflammatory Properties
Alagarsamy et al. (2011) explored the analgesic and anti-inflammatory activities of quinazolin-4(3H)-ones. They found certain derivatives to exhibit potent analgesic and anti-inflammatory effects, with a lower risk of ulcerogenic potential compared to standard drugs (Alagarsamy et al., 2011).
Properties
IUPAC Name |
5-bromo-1-(2,6-dichlorophenyl)-7-methoxy-3-[(4-methoxyphenyl)methyl]-4H-quinazolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrCl2N2O3/c1-30-15-8-6-14(7-9-15)12-27-13-17-18(24)10-16(31-2)11-21(17)28(23(27)29)22-19(25)4-3-5-20(22)26/h3-11H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMRGZDNIKPMOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=C(C=C3Br)OC)N(C2=O)C4=C(C=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrCl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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